molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B1315619
CAS RN: 87597-23-7
M. Wt: 205.21 g/mol
InChI Key: GHOUMCRCULAJLG-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are known to act as a versatile scaffold in organic synthesis and drug development . They have been recognized for their wide range of applications in medicinal chemistry .

Scientific Research Applications

Organic Synthesis

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate: serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic routes. The compound can undergo reactions such as nucleophilic substitution, cycloadditions, and palladium-catalyzed cross-couplings, providing a pathway to synthesize a wide range of heterocyclic compounds .

Drug Development

This compound is a valuable scaffold in drug development due to its imidazo[1,2-a]pyrazine core, a structure found in many pharmacologically active molecules. Researchers utilize it to develop new therapeutic agents with potential applications in treating diseases such as cancer, neurological disorders, and infections .

Biological Activity Studies

The imidazo[1,2-a]pyrazine moiety is known for its biological activity. Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is used in studies to understand its interaction with biological targets, which helps in the design of molecules with desired biological properties .

Material Science

In material science, this compound can be used to synthesize organic semiconductors due to its aromatic heterocyclic structure, which is conducive to electron transport. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Analytical Chemistry

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it suitable for method development and calibration .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for educational purposes. It can be used to demonstrate various chemical reactions and synthetic strategies in academic research and teaching laboratories .

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUMCRCULAJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540155
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

CAS RN

87597-23-7
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrazin-2-amine (3.6 g, 37.9 mmol) and ethyl 2-chloro-3-oxobutanoate (5.24 ml, 37.9 mmol) in ethanol (30 ml) was heated at reflux for 9 hours. A 1N solution of HCl in ether was added and the mixture was concentrated under reduced pressure. The residue was triturated with 3×50 ml acetonitrile and filtered to yield crude 2-Methyl-imidazo[1,2-a]pyrazine-3-carboxylic acid ethyl ester (4.5 g, 58%) as an amorphous solid which was used in the next step without further purification.
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